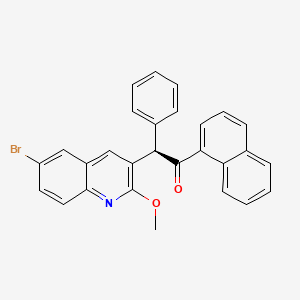

![molecular formula C21H28O4 B6594795 (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] CAS No. 136844-96-7](/img/structure/B6594795.png)

(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]

Vue d'ensemble

Description

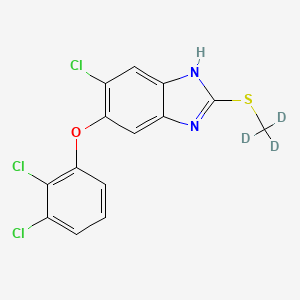

(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] is a synthetic cannabinoid that is used in scientific research to understand the mechanism of action, biochemical and physiological effects, and potential therapeutic benefits of cannabinoids. This compound is a deuterated form of THC, which means that it contains three deuterium atoms instead of three hydrogen atoms. The deuterium atoms are used as a tracer to track the metabolism of THC in the body and to study its effects on different biological systems.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (how the drug moves through the body) and pharmacodynamics (the effects the drug has on the body) of cannabinoids, including derivatives like "(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]", is crucial. Studies have focused on the main psychoactive component of cannabis, Delta-9-tetrahydrocannabinol (THC), elucidating its bioavailability, metabolism, and the effects of its metabolites. These insights are foundational for exploring the applications of related compounds in treating various conditions (McGilveray, 2005).

Therapeutic Potential in Neurodegenerative Diseases

The endocannabinoid system plays a significant role in neurodegenerative diseases. Research suggests that cannabinoids may offer neuroprotective effects, potentially beneficial for conditions such as multiple sclerosis, amyotrophic lateral sclerosis, Huntington’s, Parkinson’s, and Alzheimer’s diseases. This indicates a promising area of application for cannabinoids in mitigating neurodegeneration and supporting cognitive function (Di Iorio et al., 2013).

Neuroimmune Modulation and Disease Progression

Cannabinoids, including THC and its derivatives, have shown potential in modulating neuroimmune responses in diseases like HIV/SIV (Simian Immunodeficiency Virus). Controlled studies in non-human primates have demonstrated that cannabinoids could attenuate disease progression, reduce viral load, and decrease tissue inflammation, suggesting their application in managing chronic viral infections (Molina et al., 2011).

Potential in Pain Management

Cannabinoids have been explored for their analgesic properties, with studies highlighting their efficacy in treating various types of pain, including neuropathic pain, rheumatoid arthritis, and cancer pain. The ability of cannabinoids to modulate pain through the endocannabinoid system and non-receptor mechanisms presents a viable application in the management of difficult-to-treat pain (Russo, 2008).

Impact on Sleep Disorders

Cannabinoids have been investigated for their potential to treat sleep disorders, with specific cannabinoids like cannabidiol (CBD) showing promise in improving insomnia and possibly exerting beneficial effects on REM sleep behavior disorder and excessive daytime sleepiness. This area of research underscores the potential application of cannabinoids in sleep medicine (Babson et al., 2017).

Mécanisme D'action

Target of Action

The primary target of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis, bone metabolism, and other biological functions .

Mode of Action

The compound interacts with its target, the VDR, by binding to it and activating it . This activation leads to the regulation of hundreds of genes involved in skeletal and other biological functions . The interaction of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] with the VDR can lead to changes in the expression of these genes, affecting various metabolic functions, transcription regulation, and bone metabolism .

Biochemical Pathways

The compound affects the biochemical pathways related to calcium and phosphate homeostasis . By binding to the VDR, it influences the absorption of calcium and phosphate from the small intestine, promoting the secretion of calcium from bone to blood, and promoting renal tubule phosphate resorption .

Pharmacokinetics

The pharmacokinetics of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3] involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the kidney into its active form, 1,25-dihydroxyvitamin D . The half-life of this compound is about 5-8 hours in adults . It is excreted through feces (50%) and urine (16%) .

Result of Action

The molecular and cellular effects of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]'s action include the maintenance of serum calcium concentrations within a narrow range, which is vital for the normal functioning of the nervous system, as well as for bone growth and maintenance of bone density . It also has potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions associated with vitamin D deficiency .

Action Environment

Environmental factors such as sunlight exposure can influence the action, efficacy, and stability of (+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]. For instance, vitamin D3, which is structurally similar to the compound, is synthesized in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation . Therefore, the amount of sunlight exposure can affect the levels of the compound in the body.

Propriétés

IUPAC Name |

1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

CAS RN |

136844-96-7 | |

| Record name | 136844-96-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)